REACTION_CXSMILES
|
C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(Cl)([Cl:15])=O.CN(C)C=O.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][C:27]([S:30]([O-:33])(=O)=[O:31])=[CH:26][CH:25]=1.[Na+]>O>[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][C:27]([S:30]([Cl:15])(=[O:33])=[O:31])=[CH:26][CH:25]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reaction vessel fitted with a cooling pipe, a stirrer
|
Type
|
CUSTOM
|
Details
|
To the solution obtained
|
Type
|
CUSTOM
|
Details
|
this was kept at 0° C. or below
|
Type
|
ADDITION
|
Details
|
After its addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extraction with toluene
|
Type
|
CUSTOM
|
Details
|
the organic layer formed
|
Type
|
WASH
|
Details
|
was washed with ion-exchanged water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This organic layer was then dried with sodium sulfuric anhydride
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |